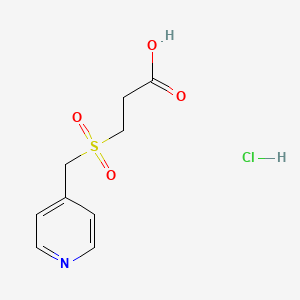

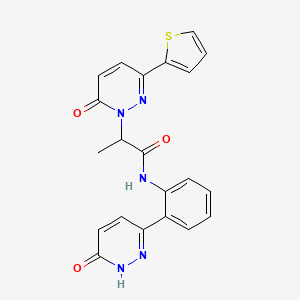

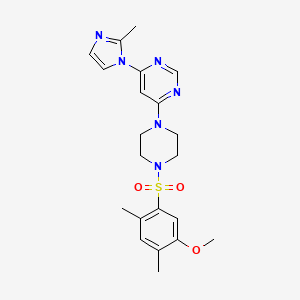

![molecular formula C22H21N3O4S B2488152 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 899943-74-9](/img/structure/B2488152.png)

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic compounds known for their complex molecular structures and potential for diverse chemical reactions and applications. While specific literature directly addressing this compound is scarce, related research on pyrazole-acetamide derivatives and their coordination complexes offers insights into the potential chemical behavior and applications of similar compounds. These studies shed light on the synthesis, molecular structure, and potential antioxidant activity of related compounds, suggesting areas of interest for further research on our compound of interest.

Synthesis Analysis

The synthesis of related compounds typically involves reactions between pyrazole having substitutions and various substituted acetamides, suggesting a complex multi-step process for creating similar compounds. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, indicating the potential pathways for synthesizing our compound of interest (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using techniques such as single crystal X-ray diffraction. For instance, the title molecule "2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide" has been analyzed, revealing details about its conformation and intermolecular interactions (Ahmad et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of acetamide derivatives often involve the formation of coordination complexes with metals, as seen in the study on novel Co(II) and Cu(II) coordination complexes. These reactions can significantly influence the compound's chemical behavior and its potential applications, especially in catalysis and materials science (Chkirate et al., 2019).

Scientific Research Applications

Antioxidant Activity

- Coordination Complexes and Antioxidant Activity : Pyrazole-acetamide derivatives, which are structurally similar to the compound , have been utilized in synthesizing coordination complexes with Co(II) and Cu(II). These complexes exhibit significant antioxidant activity, as demonstrated by various in vitro methods such as DPPH, ABTS, and FRAP assays (Chkirate et al., 2019).

Antitumor Activity

- Synthesis and Antitumor Evaluation : Compounds derived from cyanoacetamide, similar to the core structure of the specified compound, have been synthesized and evaluated for antitumor activity. These compounds showed high inhibitory effects against various human cancer cell lines, highlighting their potential as antitumor agents (Shams et al., 2010).

- Anti-Lung Cancer Activity : Fluoro substituted benzo[b]pyran derivatives, structurally related to the compound of interest, have been synthesized and tested against human cancer cell lines. These compounds exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

- Cytotoxic Activity of Pyrimidin-4-yl Derivatives : Derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide have been synthesized and tested for anticancer activity. Some compounds showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).

Synthesis and Characterization

- Synthesis of Heterocyclic Compounds : The compound is related to synthesized heterocyclic compounds used in studies focusing on their synthesis and characterization, including NMR and elemental analysis. These compounds are valuable for further biological and chemical research (Havrylyuk et al., 2010).

Antimicrobial and Antioxidant Properties

- Synthesis of Benzoxazinyl Pyrazolone Derivatives : Related compounds have been synthesized and evaluated for their antimicrobial and antioxidant properties. This highlights the compound's potential application in developing new antimicrobial and antioxidant agents (Sonia et al., 2013).

Future Directions

properties

IUPAC Name |

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4S/c1-15-2-4-16(5-3-15)13-24-20(26)14-30-21-22(27)25(9-8-23-21)17-6-7-18-19(12-17)29-11-10-28-18/h2-9,12H,10-11,13-14H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDDXIPPIDKTLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methylbenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

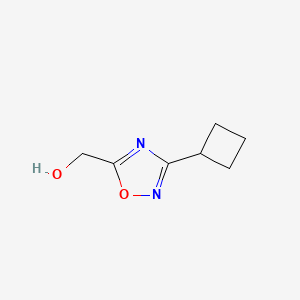

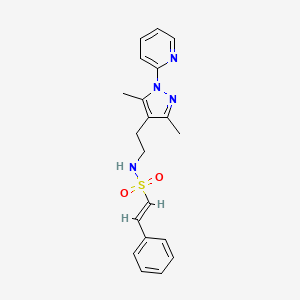

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)

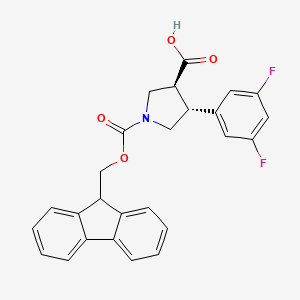

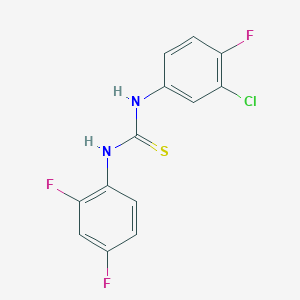

![(E)-3-(2,4-diphenylindeno[2,3-b]pyran-9-yl)prop-2-enal](/img/structure/B2488081.png)

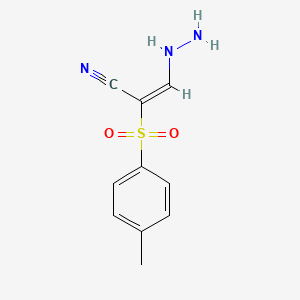

![4-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-thioxo-3-(p-tolyl)-2,3-dihydrothiazole-5-carboxamide](/img/structure/B2488086.png)

![2-[(3-Methylphenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2488089.png)

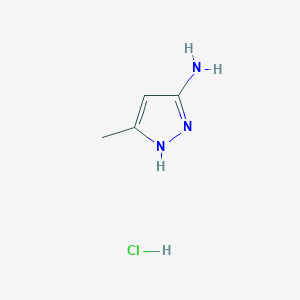

![5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazole](/img/structure/B2488090.png)